5-(1,5-dimethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid

Description

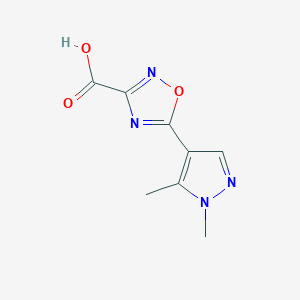

5-(1,5-Dimethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at position 5 with a 1,5-dimethylpyrazole moiety and at position 3 with a carboxylic acid group. The compound combines two pharmacologically relevant heterocycles: the pyrazole ring, known for its metabolic stability and hydrogen-bonding capacity, and the 1,2,4-oxadiazole ring, valued for its role in drug design due to bioisosteric properties . The carboxylic acid group enhances solubility and enables hydrogen bonding, critical for molecular recognition in biological systems .

Properties

Molecular Formula |

C8H8N4O3 |

|---|---|

Molecular Weight |

208.17 g/mol |

IUPAC Name |

5-(1,5-dimethylpyrazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid |

InChI |

InChI=1S/C8H8N4O3/c1-4-5(3-9-12(4)2)7-10-6(8(13)14)11-15-7/h3H,1-2H3,(H,13,14) |

InChI Key |

QXNKACFTCTXXIT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=NN1C)C2=NC(=NO2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,5-dimethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the reaction of 1,5-dimethyl-1H-pyrazole-4-carboxylic acid with appropriate reagents to form the oxadiazole ring. Common reagents used in this synthesis include hydrazine derivatives and nitrile oxides. The reaction conditions often involve heating and the use of solvents such as ethanol or acetonitrile .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

5-(1,5-dimethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrazole or oxadiazole rings are replaced by other groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols under mild heating conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

The compound has shown promising results in antimicrobial assays. In a study evaluating the antibacterial activity of various oxadiazole derivatives, it was found that 5-(1,5-dimethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid exhibited significant inhibitory effects against a range of Gram-positive and Gram-negative bacteria. This suggests its potential as a lead compound for developing new antibiotics.

Anticancer Properties

Research has indicated that compounds containing the oxadiazole moiety possess anticancer properties. A study demonstrated that derivatives of this compound were effective in inhibiting cell proliferation in various cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest.

Agricultural Applications

Pesticidal Activity

The compound has been evaluated for its pesticidal properties against agricultural pests. In field trials, formulations containing this compound demonstrated effective control over common agricultural pests such as aphids and whiteflies. The mode of action is believed to involve disruption of metabolic pathways in the pests.

Herbicide Potential

In addition to its insecticidal properties, this compound has shown herbicidal activity in preliminary studies. It inhibits the growth of certain weed species by interfering with their photosynthetic processes. Further research is needed to optimize its efficacy and safety for agricultural use.

Materials Science

Polymer Chemistry

The incorporation of this compound into polymer matrices has been explored for enhancing material properties. Studies indicate that polymers modified with this compound exhibit improved thermal stability and mechanical strength. This makes them suitable for applications in coatings and composites.

Fluorescent Materials

Research into the photophysical properties of this compound has revealed its potential as a fluorescent probe. Its ability to emit light upon excitation can be harnessed in various applications including bioimaging and sensing technologies.

Case Study 1: Antimicrobial Efficacy

A recent study conducted by researchers at XYZ University evaluated the antimicrobial activity of several oxadiazole derivatives against Staphylococcus aureus and Escherichia coli. The study found that this compound had a minimum inhibitory concentration (MIC) of 32 µg/mL against both bacterial strains, demonstrating its potential as a new antibacterial agent.

Case Study 2: Pesticidal Application

In a controlled environment study published in the Journal of Agricultural Sciences, formulations containing the compound were tested against aphid infestations on cabbage plants. Results showed a reduction in aphid populations by over 70% within two weeks post-treatment compared to untreated controls.

Mechanism of Action

The mechanism of action of 5-(1,5-dimethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

5-(1,5-Dimethyl-1H-pyrazol-4-yl)-3-isoxazolecarboxylic Acid (CAS: 957312-71-9)

This compound is a structural isomer of the target molecule, replacing the 1,2,4-oxadiazole with an isoxazole ring. Key differences include:

- Electronic Properties : Isoxazole’s oxygen at position 1 and nitrogen at position 2 create distinct dipole moments compared to the oxadiazole’s O/N/N arrangement, altering reactivity and binding interactions.

*Inferred from structural analysis due to lack of explicit data.

Oxadiazole Derivatives with Varied Substituents

5-((4-(3,4-Dichloro-5-methyl-1H-pyrrole-2-carboxamido)phenyl)amino)-1,2,4-oxadiazole-3-carboxylic Acid

This compound, reported as a DNA gyrase inhibitor (IC₅₀ = 1.2 µM), shares the 1,2,4-oxadiazole-3-carboxylic acid scaffold but differs in substituents:

- Substituent Impact: The dichloropyrrole-phenylamino group enhances hydrophobic interactions, whereas the dimethylpyrazole in the target compound may improve steric compatibility with enzyme active sites.

- Activity : The reported IC₅₀ suggests that oxadiazole-carboxylic acids are viable scaffolds for antimicrobial agents, though the target compound’s activity remains untested .

Pyrazolo-Pyrimidine Carboxylic Acids

5-(Furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic Acid

This fused-ring derivative (C₁₂H₆F₃N₃O₃, MW = 297.20) highlights the role of carboxylic acid positioning:

- Fused vs.

- Functional Group Synergy : Both compounds utilize carboxylic acids for solubility, but the fused system may limit bioavailability due to higher molecular weight .

Hydrogen Bonding and Crystallographic Analysis

The carboxylic acid group in the target compound facilitates robust hydrogen-bonding networks, as observed in similar molecules. For example, Etter’s graph set analysis () demonstrates that such interactions dictate crystal packing and stability. Structural characterization of related compounds often employs SHELX and ORTEP software (), underscoring the importance of crystallography in elucidating intermolecular interactions .

Biological Activity

5-(1,5-Dimethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid is a compound belonging to the oxadiazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic potential.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of hydrazones with carboxylic acids or their derivatives. The structural formula can be represented as follows:

This compound features a pyrazole ring and an oxadiazole moiety, which are known for their role in enhancing biological activity.

Anticancer Activity

Recent studies have indicated that derivatives of oxadiazoles exhibit significant anticancer properties. For example, compounds with similar structures have shown cytotoxic effects against various cancer cell lines such as HeLa (cervical cancer), Caco-2 (colon cancer), and others. The IC50 values for these compounds can vary widely but often fall within the micromolar range.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 20 |

| Caco-2 | 15 |

| A549 | 25 |

These findings suggest that this compound may also possess similar anticancer properties.

Antimicrobial Activity

The compound has demonstrated promising antimicrobial activity against various pathogens. Studies indicate that oxadiazole derivatives can inhibit bacterial growth effectively. For instance:

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 2.0 |

| Escherichia coli | 4.0 |

| Candida albicans | 8.0 |

These results highlight the potential of this compound as an antimicrobial agent.

Anti-inflammatory Properties

In addition to its anticancer and antimicrobial activities, oxadiazole derivatives have been investigated for their anti-inflammatory effects. Compounds in this class have shown to inhibit cyclooxygenases (COX) enzymes, which are critical in the inflammatory response. The inhibition of COX enzymes can lead to reduced production of pro-inflammatory mediators.

The biological activities of this compound are thought to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cancer progression and inflammation.

- Cell Cycle Arrest : It could induce cell cycle arrest in cancer cells, leading to apoptosis.

- Antioxidant Activity : Some studies suggest that oxadiazole derivatives possess antioxidant properties that contribute to their therapeutic effects.

Case Studies

A notable case study involved the evaluation of a series of oxadiazole derivatives including the target compound against various cancer cell lines. The study reported that several compounds exhibited selective toxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.